(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dichlorobenzyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ®-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyrrolidine.
Benzylation: The Boc-protected pyrrolidine is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the 3,4-dichlorobenzyl group.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical pathways.
Medicine
In pharmaceutical research, this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. Its structural features allow for the development of molecules with high specificity and potency.
Industry
In the chemical industry, ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid: Lacks the dichloro substitution, leading to different reactivity and applications.
1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a single chlorine atom, affecting its chemical and biological properties.
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and chiral nature. The presence of two chlorine atoms on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEOQKALYMEIPL-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375973 |
Source
|
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959578-28-0 |
Source
|
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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